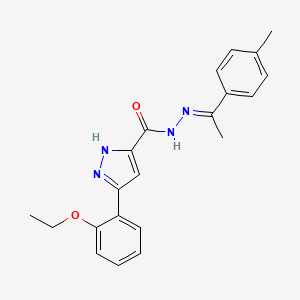

3-(2-Ethoxyphenyl)-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide

Description

The compound 3-(2-Ethoxyphenyl)-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide (CAS: 302917-95-9) is a pyrazole-based carbohydrazide derivative. Its molecular formula is C₂₁H₂₂N₄O₂ (MW: 362.43 g/mol), featuring a pyrazole core substituted with a 2-ethoxyphenyl group at position 3 and a hydrazide-linked p-tolyl ethylidene moiety at position 5 .

Properties

CAS No. |

302917-87-9 |

|---|---|

Molecular Formula |

C21H22N4O2 |

Molecular Weight |

362.4 g/mol |

IUPAC Name |

3-(2-ethoxyphenyl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C21H22N4O2/c1-4-27-20-8-6-5-7-17(20)18-13-19(24-23-18)21(26)25-22-15(3)16-11-9-14(2)10-12-16/h5-13H,4H2,1-3H3,(H,23,24)(H,25,26)/b22-15+ |

InChI Key |

ONUHWPRKKQAZOE-PXLXIMEGSA-N |

Isomeric SMILES |

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)C |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=C(C)C3=CC=C(C=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethoxyphenyl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide with p-tolualdehyde. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation. The resulting product is then purified by recrystallization from a suitable solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and flow rates, which can significantly improve the yield and purity of the final product. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxyphenyl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups can be introduced into the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Formation of substituted derivatives with new functional groups introduced into the molecule.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

Industry: Used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyphenyl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating various biochemical pathways. Additionally, the compound can interact with cell surface receptors, leading to changes in cellular signaling and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Pyrazole-carbohydrazide derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Activity Comparison of Pyrazole-Carbohydrazide Derivatives

Key Observations

Electron-Withdrawing vs. Electron-Donating Groups: Chloro (-Cl) and nitro (-NO₂) substituents (e.g., in Zheng et al.'s compound ) enhance cytotoxicity (IC₅₀ = 0.28 µM) due to increased electrophilicity and DNA interaction. Bromine in the 4-bromophenyl analog (C₂₀H₁₉BrN₄O₂) introduces steric bulk and electronegativity, which may hinder target binding compared to the smaller p-tolyl group .

Heteroaromatic vs. Phenyl Moieties :

- Thiophene- and furan-containing derivatives (e.g., ) exhibit distinct electronic profiles, favoring interactions with bacterial enzymes. The target compound’s purely aromatic system may prioritize anticancer over antimicrobial activity.

Steric Effects :

Research Findings and Mechanistic Insights

- The ethoxyphenyl moiety may instead contribute to moderate activity via lipophilicity-driven cellular uptake.

- Apoptosis vs. Autophagy : Derivatives like compound 7 induce autophagy (IC₅₀ = 32 µM), whereas chlorinated analogs (e.g., Zheng et al.’s compound) trigger apoptosis. The target compound’s mechanism remains unexplored but could involve similar pathways.

Biological Activity

3-(2-Ethoxyphenyl)-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for pharmacological research. This article reviews the biological activity of this compound, focusing on its antitumor, anti-inflammatory, and antimicrobial properties, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 3-(2-Ethoxyphenyl)-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide is . Its structure allows for diverse interactions within biological systems, particularly through the pyrazole moiety, which is known for its versatile pharmacological profiles.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, a study by Xia et al. demonstrated that similar compounds showed potent inhibitory effects against cancer cell lines, with IC50 values indicating effective growth inhibition. The compound under review is hypothesized to function similarly due to its structural similarities.

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 3-(2-Ethoxyphenyl)-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide | A549 | TBD | Induces apoptosis |

| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | A549 | 49.85 | Apoptosis induction |

| 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-aryl-1H-pyrazole-5-carbohydrazide | NCIH460 | TBD | Autophagy induction |

Case Study : In a comparative study, the compound was evaluated alongside other pyrazole derivatives for their cytotoxic effects on A549 lung cancer cells. The results indicated that compounds with similar substituents exhibited enhanced apoptotic activity, suggesting that structural modifications could optimize therapeutic efficacy.

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound's ability to inhibit inflammatory mediators makes it a candidate for treating conditions like arthritis and other inflammatory diseases.

Mechanism of Action : Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. This inhibition leads to decreased production of prostaglandins, thereby reducing inflammation.

| Study | Compound Tested | Result |

|---|---|---|

| Umesha et al. (2009) | Various pyrazole derivatives | Significant reduction in paw edema in rat models |

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been documented extensively. Studies have shown that these compounds can exhibit broad-spectrum activity against various pathogens.

Example : A study highlighted that certain synthesized pyrazoles demonstrated notable antifungal activity against Candida species and antibacterial activity against Staphylococcus aureus.

| Pathogen | Compound Tested | Activity |

|---|---|---|

| Candida albicans | 3-(2-Ethoxyphenyl)-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide | Inhibitory effect observed |

| Staphylococcus aureus | Similar pyrazole derivatives | Effective inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.